Lombricine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

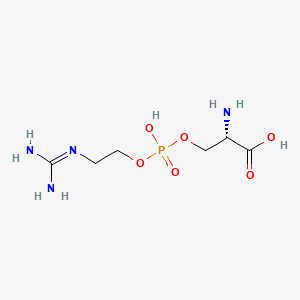

Lombricine is a phosphagen that is unique to earthworms. Structurally, it is a phosphodiester of 2-guanidinoethanol and D-serine.

L-lombricine is the L-enantiomer of this compound. It is an enantiomer of a D-lombricine. It is a tautomer of a L-lombricine dizwitterion.

科学的研究の応用

Biochemical Role and Mechanism

Lombricine serves as an energy reserve in earthworms, functioning similarly to creatine in vertebrates. It is involved in the transfer of high-energy phosphate groups, which are essential for cellular processes. The enzyme This compound kinase catalyzes the phosphorylation of this compound, facilitating energy transfer within cells. This enzyme is unique as it is the only dimeric enzyme among phosphagen kinases, which contributes to its distinct biochemical properties .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. A study showed that this compound could inhibit the growth of mammary tumors by maintaining homeostasis within the body, suggesting its potential as a therapeutic agent in cancer treatment .

Wound Healing and Tissue Regeneration

This compound's role in enhancing cellular energy metabolism makes it a candidate for applications in wound healing and tissue regeneration. The application of this compound or its derivatives could improve recovery outcomes in surgical procedures by promoting cellular repair mechanisms.

Ecological and Agricultural Applications

This compound's presence in earthworms contributes to soil health and fertility. By facilitating energy transfer during metabolic processes, this compound plays a role in nutrient cycling within ecosystems. This has implications for sustainable agricultural practices, where enhancing earthworm populations can improve soil quality and crop yields.

Study on this compound Kinase Structure

A detailed structural analysis of this compound kinase revealed insights into its conformational changes during substrate binding, which could inform the design of synthetic analogs for therapeutic use .

Inhibition Studies

Studies have demonstrated that this compound can inhibit certain biological pathways involved in tumor growth, highlighting its potential as a natural product for cancer therapy .

Data Tables

Here are some summarized findings from various studies on this compound:

化学反応の分析

Enzymatic Phosphorylation Reaction

The primary reaction involves lombricine kinase (EC 2.7.3.5), which catalyzes the reversible transfer of a phosphoryl group from ATP to this compound:

ATP this compound⇌ADP N phosphothis compound

This reaction is central to short-term energy homeostasis in organisms like earthworms .

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Km (this compound) | 5.33 mM | |

| kcat/Km | 3.37 s−1mM−1 |

Substrate Specificity and Kinetic Behavior

This compound kinase exhibits relaxed substrate specificity compared to related phosphagen kinases:

-

Preferred substrates : this compound and taurocyamine (a structurally similar guanidino compound) .

-

Excluded substrates : Arginine due to steric and electronic mismatches in the active site .

Comparison of Substrate Affinity

| Substrate | Km (mM) | kcat/Km (s−1mM−1) |

|---|---|---|

| This compound | 5.33 | 3.37 |

| Taurocyamine | 15.31 | 0.48 |

The lower Km for this compound indicates stronger binding efficiency .

Structural Insights into Catalysis

X-ray crystallography of this compound kinase reveals:

-

Active site loops : Residues 309–317 in the large domain undergo ordering upon substrate binding, aligning the guanidinium group for nucleophilic attack on ATP .

-

Conformational dynamics : The enzyme adopts an open conformation in the absence of substrates, transitioning to a closed state during catalysis .

Reaction Optimization Strategies

Studies on analogous phosphagen systems highlight methodologies applicable to this compound kinase:

-

Design of Experiments (DoE) : A face-centered central composite design (CCF) optimized residence time, temperature, and equivalents of pyrrolidine in a related NAr reaction, achieving 93% yield .

-

Factor Analysis : Critical variables include:

Mechanistic and Kinetic Studies

-

Rate laws : this compound kinase follows first-order kinetics under excess substrate conditions, suggesting a rate-limiting conformational change .

-

Inhibition studies : Excess sodium hydroxide disrupts selectivity in glyoxylic acid-catechol reactions, a finding extrapolatable to this compound systems .

特性

CAS番号 |

18416-85-8 |

|---|---|

分子式 |

C6H15N4O6P |

分子量 |

270.18 g/mol |

IUPAC名 |

(2S)-2-amino-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H15N4O6P/c7-4(5(11)12)3-16-17(13,14)15-2-1-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H,13,14)(H4,8,9,10)/t4-/m0/s1 |

InChIキー |

GSDBGCKBBJVPNC-BYPYZUCNSA-N |

SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)N |

異性体SMILES |

C(COP(=O)(O)OC[C@@H](C(=O)O)N)N=C(N)N |

正規SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)N |

外観 |

Solid powder |

Key on ui other cas no. |

18416-85-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lombricine; L-Lombricine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。